3-(3-Fluorophenyl)-3-oxopropanal
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Overview
Description
3-(3-Fluorophenyl)-3-oxopropanal is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-3-oxopropanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorobenzene with an appropriate acyl chloride, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(3-Fluorophenyl)-3-oxopropanoic acid.
Reduction: 3-(3-Fluorophenyl)-3-hydroxypropanal.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluorophenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-3-oxopropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but contains a bromine atom and a sulfonamide group.
3-Fluoroamphetamine: Contains a fluorine atom on the phenyl ring but has an amine group instead of an aldehyde.
Biological Activity
3-(3-Fluorophenyl)-3-oxopropanal is an organic compound with the chemical formula C10H9FO2. It features a propanal backbone and a fluorophenyl substituent, which is characteristic of compounds that often exhibit significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes a fluorine atom at the meta position relative to the carbonyl group, which can influence its reactivity and interaction with biological systems. The presence of fluorine is known to enhance lipophilicity and metabolic stability, attributes that are beneficial in drug design.
Property | Value |
---|---|
Chemical Formula | C10H9FO2 |
Molecular Weight | 180.18 g/mol |
Functional Groups | Ketone, Aldehyde |
Fluorine Position | Meta |
Biological Activity
While specific data on the biological activity of this compound is limited, it is essential to consider compounds with similar structures. Research indicates that fluorinated compounds often exhibit enhanced pharmacological properties. For instance, derivatives of 3-(4-halophenyl)-3-oxopropanal have shown promising antibacterial activity against various pathogens.
Antibacterial Activity
A study focused on compounds similar to this compound evaluated their antibacterial properties against both Gram-positive and Gram-negative bacteria. Key findings include:
- Compounds Tested : Several halogenated derivatives were synthesized and tested.
- Results : Compounds demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC < 16 µg/ml) and were more effective than traditional antibiotics like Levofloxacin against methicillin-resistant strains (MRSA) .
Structure-Activity Relationship (SAR)
The introduction of specific functional groups significantly influences the activity of these compounds. For example:
- Mono-methoxyamine or ethoxyamine moieties were found to enhance antibacterial efficacy.
- The position of the fluorine atom affects electronic properties, which can modulate biological interactions.
Case Studies
- Antibacterial Evaluation :
-
Fluorinated Compounds in Drug Design :
- Fluorinated analogs are often explored in drug discovery due to their improved metabolic stability and bioavailability.
- The unique electronic configuration of this compound may offer insights into designing new therapeutic agents targeting resistant bacterial strains.
Properties
IUPAC Name |
3-(3-fluorophenyl)-3-oxopropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,5-6H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLGNTCQVMAMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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